molecular formula C5H4ClN3O2 B582036 3-Chloro-5-nitropyridin-4-amine CAS No. 89284-28-6

3-Chloro-5-nitropyridin-4-amine

Cat. No. B582036
CAS RN: 89284-28-6
M. Wt: 173.556
InChI Key: IXJAZHZQIPPEDN-UHFFFAOYSA-N
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Description

3-Chloro-5-nitropyridin-4-amine is a chemical compound with the molecular weight of 173.56 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of nitropyridine derivatives, such as 3-Chloro-5-nitropyridin-4-amine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-nitropyridin-4-amine is represented by the InChI code: 1S/C5H4ClN3O2/c6-3-1-8-2-4 (5 (3)7)9 (10)11/h1-2H, (H2,7,8) .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

3-Chloro-5-nitropyridin-4-amine has a molecular weight of 173.56 and a melting point of 181°C .

Scientific Research Applications

Vicarious Nucleophilic Substitution

3-Chloro-5-nitropyridin-4-amine is employed in the selective vicarious nucleophilic amination of nitropyridines, enabling the synthesis of various substituted amino-nitropyridines. This method offers a general approach for the preparation of 3- or 4-substituted-2-amino-5-nitropyridines, with yields ranging from moderate to good depending on the amination reagent used. The process involves amination reagents like hydroxylamine and 4-amino-1,2,4-triazole, where hydroxylamine provides an easier work-up procedure yielding almost pure products directly (Bakke, Svensen, & Trevisan, 2001).

Oxidative Amination

The oxidative amination of nitropyridines, including compounds similar to 3-Chloro-5-nitropyridin-4-amine, has been explored with ammonia or alkylamines in the presence of potassium permanganate. This method achieves high regioselectivity for substitutions in positions para to the nitro group, yielding various alkylamino-nitropyridines. The process highlights the versatile reactivity of nitropyridines under oxidative conditions, providing a pathway for synthesizing diverse amino-substituted nitropyridine derivatives (Bakke & Svensen, 2001).

Synthesis of N,N'-Dipyridinylamines

A notable application of 3-Chloro-5-nitropyridin-4-amine derivatives involves the synthesis of N,N'-dipyridinylamines through oxidative nucleophilic substitution of hydrogen (ONSH). This reaction facilitates the formation of 3-nitro-substituted N,N'-dipyridinylamines, showcasing an unexpected positional selectivity and providing a straightforward route to these valuable compounds. The methodology underscores the chemical versatility of nitropyridine derivatives in constructing complex nitrogen-containing architectures (Patriciu, Pillard, Fînaru, Sǎndulescu, & Guillaumet, 2007).

Nucleophilic Alkylations

Another significant application is the nucleophilic alkylation of nitropyridines, including 3-Chloro-5-nitropyridin-4-amine analogs. These reactions proceed under vicarious nucleophilic substitution (VNS) conditions, leading to the substitution in ortho or para positions relative to the nitro group. The process facilitates the synthesis of a range of alkylated nitropyridine derivatives with good yields and regioselectivity, demonstrating the compound's utility in organic synthesis and functional group transformations (Andreassen, Bakke, Sletvold, & Svensen, 2004).

Future Directions

The future directions of 3-Chloro-5-nitropyridin-4-amine could involve further exploration of its synthesis methods and potential applications in the pharmaceutical industry .

properties

IUPAC Name

3-chloro-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJAZHZQIPPEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672156
Record name 3-Chloro-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-nitropyridin-4-amine

CAS RN

89284-28-6
Record name 3-Chloro-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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